N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as FPiper, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
The compound has potential applications as an antitubercular agent . Tuberculosis (TB), caused by Mycobacterium tuberculosis, is a leading cause of death worldwide. The development of new anti-TB compounds is critical to reduce TB incidence. Derivatives of the compound, specifically those with pyrrolo[2,3-d]pyrimidine structure, have shown in vitro activity against TB strains. These derivatives can be further optimized for drug-likeness during lead optimization .
Lead Optimization for Drug Development
With a molecular weight less than 400 and a ClogP value less than 4, the compound maintains drug-likeness , which is crucial in the lead optimization phase of drug development. This means it has favorable pharmacokinetic properties that could be beneficial in developing a pharmacologically active drug .
Non-Cytotoxicity to Cell Lines
The compound’s derivatives have been tested for cytotoxicity and found to be non-cytotoxic to the Vero cell line. This is significant as it suggests the compound could be developed into a medication that is safe for human cells .
Chemical Synthesis and Modification
The compound can be chemically synthesized and modified to produce a variety of derivatives. This versatility in synthesis allows for the exploration of different substitutions at the C-4 position of the 7-deazapurine ring, which can lead to the discovery of new compounds with potential therapeutic applications .
Molecular Diversity in Drug Discovery
The compound contributes to molecular diversity in drug discovery. Its structure can be used as a scaffold for generating a library of compounds, which can be screened for various biological activities. This approach is valuable for identifying novel drug candidates .
Optimization of Pharmacological Properties
The compound’s structure allows for the optimization of pharmacological properties such as solubility, stability, and bioavailability. By modifying functional groups or adding substituents, researchers can enhance these properties to create more effective drugs .
Targeted Drug Delivery
The compound’s structure could be modified to develop targeted drug delivery systems. By attaching specific ligands or functional groups, the compound could be directed to particular tissues or cells, increasing the efficacy and reducing side effects of potential medications .
Computational Drug Design
The compound’s structure can be used in computational drug design to predict binding affinities to various biological targets. This can accelerate the drug discovery process by identifying promising candidates before synthesis and biological testing .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-20-17(23)22-9-1-2-15(11-22)24-16-7-8-19-12-21-16/h3-8,12,15H,1-2,9-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSUDWSABUYJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.